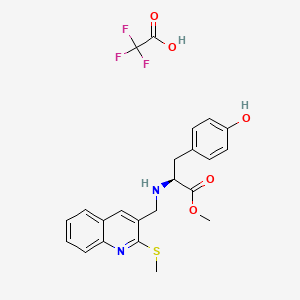ATP synthase inhibitor 2 (TFA)
CAS No.:
Cat. No.: VC16593350
Molecular Formula: C23H23F3N2O5S
Molecular Weight: 496.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H23F3N2O5S |
|---|---|
| Molecular Weight | 496.5 g/mol |
| IUPAC Name | methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C21H22N2O3S.C2HF3O2/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2;3-2(4,5)1(6)7/h3-10,12,19,22,24H,11,13H2,1-2H3;(H,6,7)/t19-;/m0./s1 |
| Standard InChI Key | PPGYAJYWNDWHFF-FYZYNONXSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Structural Profile of ATP Synthase Inhibitor 2 (TFA)
ATP synthase inhibitor 2 (TFA), also designated as Compound 22 TFA, is a trifluoroacetic acid (TFA) salt derivative with the molecular formula C23H23F3N2O5S and a molecular weight of 496.5 g/mol . The compound’s structure integrates a trifluoromethyl group, a sulfonyl moiety, and an aromatic system, features commonly associated with enhanced binding affinity and metabolic stability in antimicrobial agents. While the exact stereochemical configuration and synthetic pathway remain proprietary, its design likely optimizes interactions with key residues in the Pseudomonas aeruginosa ATP synthase complex.
Table 1: Key Physicochemical Properties of ATP Synthase Inhibitor 2 (TFA)
| Property | Value |
|---|---|
| Molecular Formula | C23H23F3N2O5S |
| Molecular Weight | 496.5 g/mol |
| IC50 (ATP Synthase) | 10 μg/mL |
| ATP Synthesis Inhibition | 128 μg/mL |
| Target Pathogen | Pseudomonas aeruginosa |
The trifluoroacetate counterion improves solubility in aqueous and polar organic solvents, a critical factor for in vitro and in vivo applications . Comparative analysis with other ATP synthase inhibitors, such as the natural product apoptolidin (which targets the α subunit in eukaryotic cells), highlights the divergent evolutionary strategies for disrupting ATP synthesis in prokaryotic versus eukaryotic systems .
Mechanism of Action: Targeting Bacterial Energy Production
ATP synthase, a rotary motor enzyme embedded in bacterial membranes, catalyzes ATP synthesis using the proton gradient generated during oxidative phosphorylation. Inhibitor 2 (TFA) selectively binds to the Pseudomonas aeruginosa ATP synthase, likely interfering with the F0 subunit’s proton channel or the F1 subunit’s catalytic sites . This inhibition collapses the proton motive force (PMF), depleting intracellular ATP reserves and halting critical processes like DNA replication, membrane transport, and cell division.
Notably, the compound’s IC50 of 10 μg/mL against Pseudomonas aeruginosa ATP synthase underscores its potency relative to broader-spectrum inhibitors. For instance, citreoviridin—a mycotoxin inhibiting eukaryotic ATP synthase—exhibits IC50 values in the nanomolar range but lacks bacterial specificity . Inhibitor 2 (TFA)’s selectivity may arise from structural differences in bacterial vs. mammalian ATP synthase subunits, minimizing off-target effects on human cells .
Therapeutic Implications and Future Directions
The primary application of ATP synthase inhibitor 2 (TFA) lies in combating Pseudomonas aeruginosa infections, particularly in cystic fibrosis patients and immunocompromised individuals. Its mechanism avoids cross-resistance with β-lactams, fluoroquinolones, or aminoglycosides, offering a promising alternative in antimicrobial stewardship programs. Furthermore, ATP synthase’s role in biofilm energy metabolism suggests potential utility in disrupting persistent infections .
Future research should address:
-
In vivo pharmacokinetics: Assessing absorption, distribution, and toxicity profiles in animal models.
-
Resistance monitoring: Screening for mutations in ATP synthase subunits that confer reduced susceptibility.
-
Combination therapies: Pairing with efflux pump inhibitors or β-lactamase antagonists to enhance efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume